molecular formula C18H37NO3 B14470798 2-(2-Hydroxyethoxy)-N-tetradecylacetamide CAS No. 66280-29-3

2-(2-Hydroxyethoxy)-N-tetradecylacetamide

Cat. No.: B14470798
CAS No.: 66280-29-3
M. Wt: 315.5 g/mol
InChI Key: HIQSJERSGFAFRO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)-N-tetradecylacetamide is an organic compound with a complex structure that includes a long alkyl chain and a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)-N-tetradecylacetamide typically involves the reaction of tetradecylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Tetradecylamine+2-(2-chloroethoxy)ethanolThis compound\text{Tetradecylamine} + \text{2-(2-chloroethoxy)ethanol} \rightarrow \text{this compound} Tetradecylamine+2-(2-chloroethoxy)ethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)-N-tetradecylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(2-Hydroxyethoxy)-N-tetradecylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)-N-tetradecylacetamide involves its interaction with cell membranes and proteins. The hydroxyethoxy group allows the compound to form hydrogen bonds with biological molecules, while the long alkyl chain can insert into lipid bilayers, disrupting membrane integrity and function. This dual action contributes to its antimicrobial and surfactant properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethoxy)ethylamine: Similar in structure but lacks the long alkyl chain.

    N-tetradecylacetamide: Similar in structure but lacks the hydroxyethoxy group.

    2-(2-Hydroxyethoxy)ethanol: Similar in structure but lacks the amide group.

Uniqueness

2-(2-Hydroxyethoxy)-N-tetradecylacetamide is unique due to the combination of its hydroxyethoxy group and long alkyl chain, which confer both hydrophilic and hydrophobic properties. This amphiphilic nature makes it an effective surfactant and antimicrobial agent, distinguishing it from other similar compounds.

Properties

CAS No.

66280-29-3

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

2-(2-hydroxyethoxy)-N-tetradecylacetamide

InChI

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-18(21)17-22-16-15-20/h20H,2-17H2,1H3,(H,19,21)

InChI Key

HIQSJERSGFAFRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)COCCO

Origin of Product

United States

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